

Application Notes and Protocols for Human Perforin ELISA Kit in Plasma

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Compound of Interest

Compound Name: *Perforine*

Cat. No.: *B101638*

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These application notes provide a comprehensive overview and detailed protocols for the quantification of human perforin in plasma samples using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit.

Introduction to Perforin

Perforin is a key cytolytic protein found in the granules of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells.^[1] It is a crucial component of the immune system's defense against virally infected cells and tumors.^{[1][2]} Upon release from CTLs or NK cells, perforin forms pores in the membrane of target cells.^[3] This pore formation allows for the entry of granzymes, a family of serine proteases, into the target cell, which in turn activates apoptotic pathways, leading to programmed cell death.^{[3][4]} The quantification of perforin in plasma can serve as a biomarker for monitoring the activity of cytotoxic lymphocytes in various physiological and pathological conditions, including infections, autoimmune diseases, and cancer immunotherapy.

Principle of the Assay

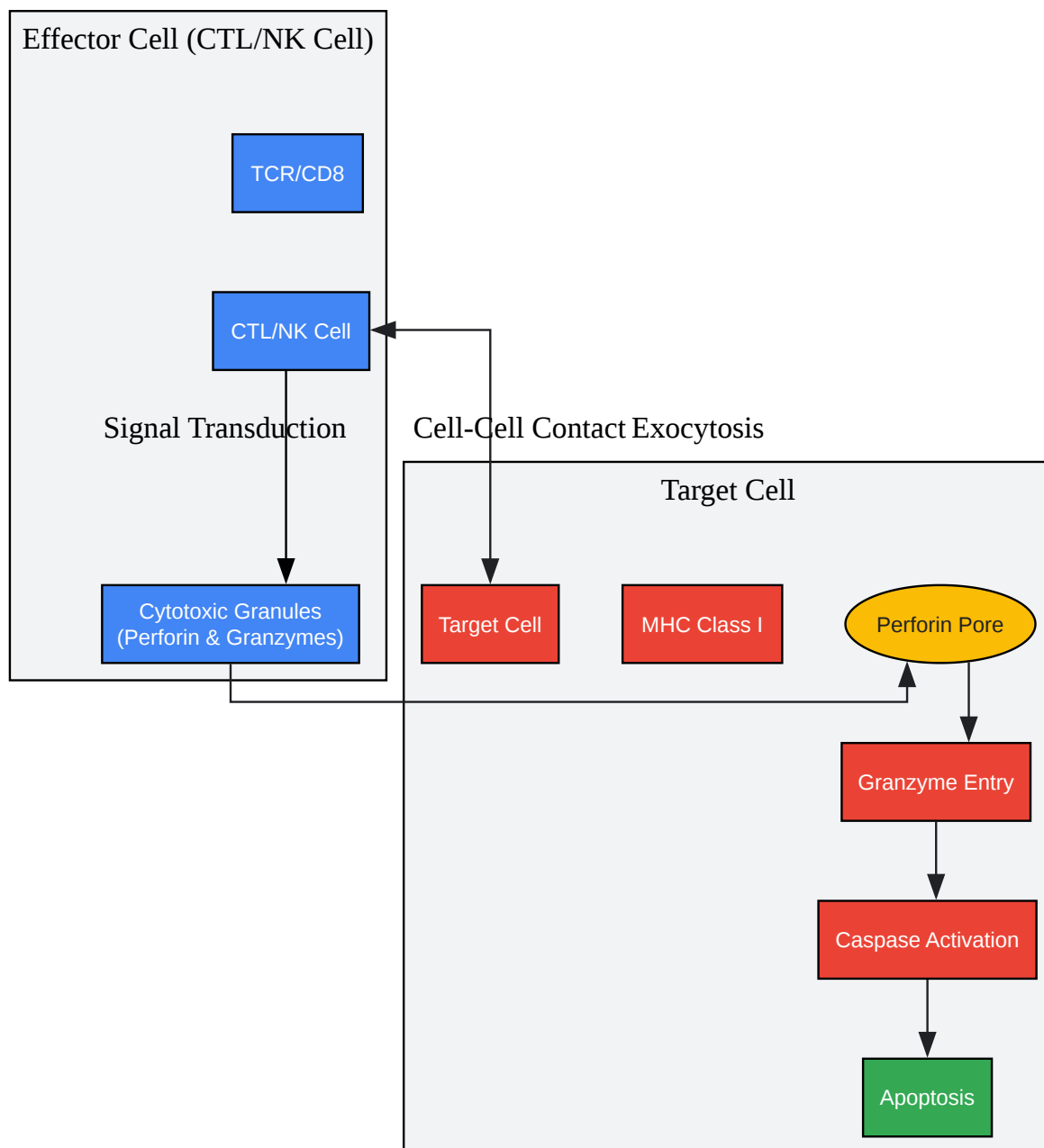
The human perforin ELISA kit is a solid-phase sandwich immunoassay designed to quantitatively measure perforin in plasma, serum, and cell culture supernatants.^{[1][2]} The

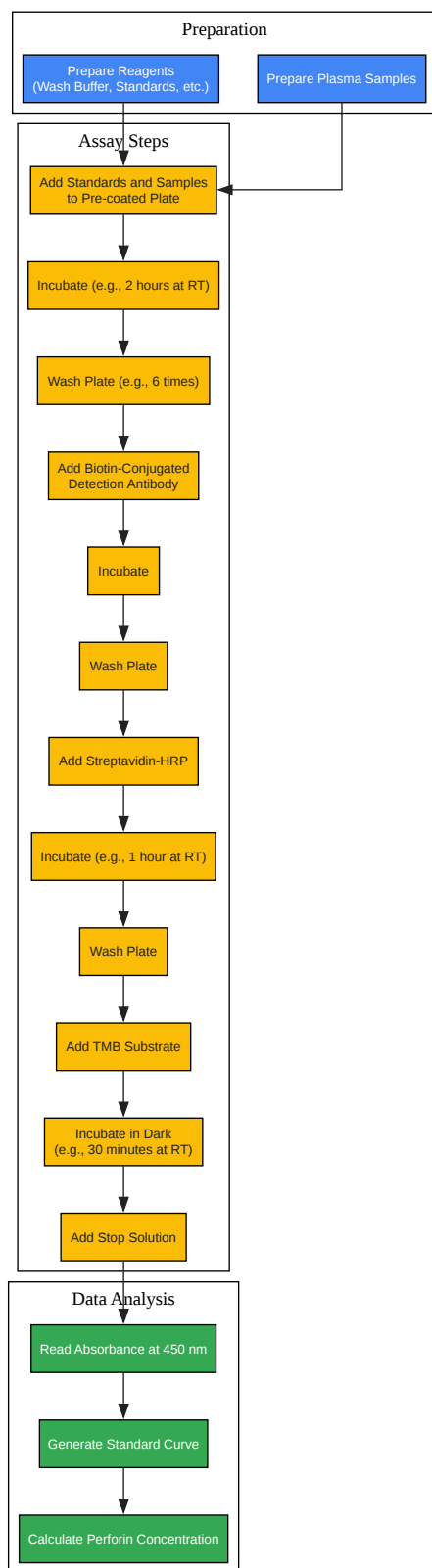
assay utilizes a pair of specific monoclonal antibodies that recognize different epitopes on the human perforin protein.[5]

The fundamental steps of the assay are as follows:

- A microplate is pre-coated with a capture antibody specific for human perforin.
- Standards and samples, including plasma, are added to the wells, and any perforin present is bound by the immobilized antibody.
- After washing, a biotin-conjugated detection antibody that binds to a different epitope of the captured perforin is added, forming a sandwich complex.
- Streptavidin conjugated to horseradish peroxidase (HRP) is then added, which binds to the biotin on the detection antibody.
- Following another wash step, a substrate solution (TMB) is added. The HRP enzyme catalyzes the conversion of the substrate, resulting in a color change.
- The intensity of the color is directly proportional to the concentration of perforin in the sample.[1][2] The reaction is stopped, and the absorbance is measured at a specific wavelength (typically 450 nm). A standard curve is generated to determine the concentration of perforin in the unknown samples.

Perforin-Mediated Apoptosis Signaling Pathway





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